![molecular formula C16H19NO4S B2413187 (2,3-二氢苯并[b][1,4]二噁英-2-基)(1-氧杂-4-噻-8-氮杂螺[4.5]癸-8-基)甲انون CAS No. 1351588-44-7](/img/structure/B2413187.png)

(2,3-二氢苯并[b][1,4]二噁英-2-基)(1-氧杂-4-噻-8-氮杂螺[4.5]癸-8-基)甲انون

货号 B2413187

CAS 编号:

1351588-44-7

分子量: 321.39

InChI 键: SKHDBBWGSIFISE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

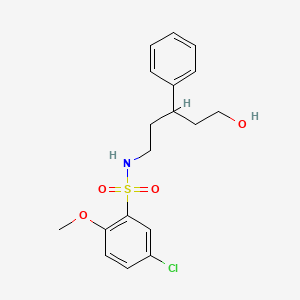

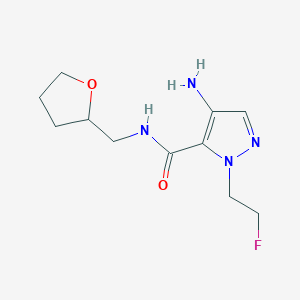

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C13H16N2O3 . It has been identified as a potent and specific reversible cathepsin X inhibitor .

Synthesis Analysis

The synthesis of this compound is not straightforward and may involve multiple steps . A simple synthesis method for a similar compound has been suggested, starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis

The molecular structure of this compound has been optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .Chemical Reactions Analysis

The compound has been evaluated for its binding affinities at the 5-HT1A receptor and serotonin transporter . It has also been identified as a potent GPR40 agonist .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 178-190°C . Its IR spectrum shows peaks at 1599 cm-1 (C=N), 1245 cm-1 (C-O), 1441, 1403, 1294 cm-1 (C=C), and 2319-3052 cm-1 (C-H) .科学研究应用

- PARP1 Inhibition : This compound has been investigated as a poly (ADP-ribose) polymerase 1 (PARP1) inhibitor. PARP1 plays a crucial role in DNA repair processes, and inhibiting it can enhance the efficacy of cancer therapies. Researchers have identified derivatives of this compound as promising PARP1 inhibitors, with compound (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide showing potent activity .

- Quorum Sensing Inhibition (QSI) : Some studies suggest that certain derivatives of this compound exhibit quorum sensing inhibition (QSI) properties. QSI disrupts bacterial communication, potentially reducing virulence and biofilm formation. For instance, halogenated furanones derived from similar structures have shown promise in animal models .

- Cancer Therapy : Novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been evaluated for their B-Raf inhibitory activity. B-Raf is a kinase involved in cell signaling pathways, and inhibiting it may have implications for cancer treatment .

- Alpha-2C Adrenoceptor Antagonism : The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl has been explored for treating sleep-related breathing disorders, including obstructive and central sleep apneas. Its mechanism of action involves alpha-2C adrenoceptor antagonism .

- Palladium-Catalyzed O-Arylation : Researchers have developed a palladium-catalyzed enantioselective intramolecular O-arylation using (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol derivatives. This method provides access to chiral building blocks with potential applications in drug synthesis .

Anticancer Research

Antibacterial and Antivirulence Properties

B-Raf Inhibition

Sleep-Related Breathing Disorders

Asymmetric Synthesis

作用机制

未来方向

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c18-15(14-11-19-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)20-9-10-22-16/h1-4,14H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHDBBWGSIFISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

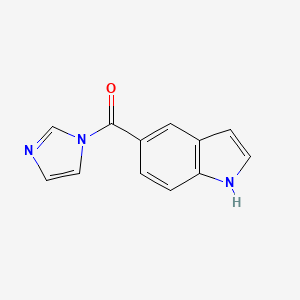

5-(1H-imidazol-1-ylcarbonyl)-1H-indole

103790-94-9

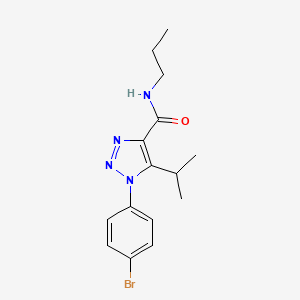

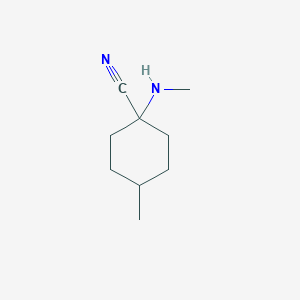

4-Methyl-1-(methylamino)cyclohexanecarbonitrile

790263-34-2

![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)

![N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2413121.png)

![1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine](/img/structure/B2413122.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2413124.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2413125.png)